N-(2-bromobenzyl)tetrahydrofuran-2-carboxamide
Overview
Description
N-(2-bromobenzyl)tetrahydrofuran-2-carboxamide: is an organic compound with the molecular formula C12H14BrNO2 . It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains a bromobenzyl group attached to the nitrogen atom of the carboxamide functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromobenzyl)tetrahydrofuran-2-carboxamide typically involves the reaction of 2-bromobenzylamine with tetrahydro-2-furancarboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2-bromobenzyl)tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form lactones or other oxygen-containing functional groups.
Reduction Reactions: The carboxamide group can be reduced to form amines or other nitrogen-containing compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Reactions: Formation of substituted benzyl derivatives.
Oxidation Reactions: Formation of lactones or carboxylic acids.
Reduction Reactions: Formation of amines or alcohols.
Scientific Research Applications
Chemistry: N-(2-bromobenzyl)tetrahydrofuran-2-carboxamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It can be used as a probe to investigate enzyme mechanisms and receptor-ligand interactions .
Medicine: It can be modified to enhance its pharmacological properties and target specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and adhesives to improve their performance and durability .
Mechanism of Action
The mechanism of action of N-(2-bromobenzyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The bromobenzyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or activation of their function. The tetrahydrofuran ring can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
- N-phenyl-tetrahydro-2-furancarboxamide
- N-cyclohexyl-tetrahydro-2-furancarboxamide
- N-(1-methyl-4-piperidinyl)-tetrahydro-2-furancarboxamide
Comparison: N-(2-bromobenzyl)tetrahydrofuran-2-carboxamide is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and biological activity. Compared to N-phenyl-tetrahydro-2-furancarboxamide, the bromine atom in this compound enhances its electrophilicity, making it more reactive in substitution reactions. N-cyclohexyl-tetrahydro-2-furancarboxamide, on the other hand, has a bulkier cyclohexyl group, which affects its steric interactions with molecular targets .
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]oxolane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-5-2-1-4-9(10)8-14-12(15)11-6-3-7-16-11/h1-2,4-5,11H,3,6-8H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSSNUUGPGPWLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49826038 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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